molecular formula C12H15ClN2O3 B12469392 N-{[(2-hydroxy-2-phenylethyl)carbamoyl]oxy}propanimidoyl chloride

N-{[(2-hydroxy-2-phenylethyl)carbamoyl]oxy}propanimidoyl chloride

Cat. No.: B12469392
M. Wt: 270.71 g/mol
InChI Key: RDSMJHYNRHKRIN-UHFFFAOYSA-N
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Description

(E)-(1-chloropropylidene)amino N-(2-hydroxy-2-phenylethyl)carbamate is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloropropylidene group, an amino group, and a hydroxy-phenylethyl carbamate moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(1-chloropropylidene)amino N-(2-hydroxy-2-phenylethyl)carbamate typically involves the reaction of (E)-1-chloropropylideneamine with N-(2-hydroxy-2-phenylethyl)carbamate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of (E)-(1-chloropropylidene)amino N-(2-hydroxy-2-phenylethyl)carbamate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher yields. The use of automated systems and advanced monitoring techniques ensures the efficient production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

(E)-(1-chloropropylidene)amino N-(2-hydroxy-2-phenylethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chloropropylidene group can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

(E)-(1-chloropropylidene)amino N-(2-hydroxy-2-phenylethyl)carbamate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its functional groups make it a suitable candidate for probing biological systems.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a promising candidate for drug discovery.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-(1-chloropropylidene)amino N-(2-hydroxy-2-phenylethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-(1-chloropropylidene)amino N-(2-hydroxy-2-phenylethyl)carbamate is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides versatility in both synthetic and biological contexts, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C12H15ClN2O3

Molecular Weight

270.71 g/mol

IUPAC Name

(1-chloropropylideneamino) N-(2-hydroxy-2-phenylethyl)carbamate

InChI

InChI=1S/C12H15ClN2O3/c1-2-11(13)15-18-12(17)14-8-10(16)9-6-4-3-5-7-9/h3-7,10,16H,2,8H2,1H3,(H,14,17)

InChI Key

RDSMJHYNRHKRIN-UHFFFAOYSA-N

Canonical SMILES

CCC(=NOC(=O)NCC(C1=CC=CC=C1)O)Cl

Origin of Product

United States

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